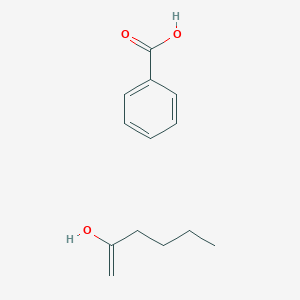
Benzoic acid;hex-1-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;hex-1-en-2-ol: is an organic compound with the molecular formula C13H18O3 . It is also known by other names such as 1-Hexen-2-ol, benzoate and hex-1-en-2-yl benzoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid;hex-1-en-2-ol typically involves the esterification of benzoic acid with hex-1-en-2-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out by heating the reactants under reflux, allowing the esterification process to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain the final product with desired specifications .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid;hex-1-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid;hex-1-en-2-ol is used as an intermediate in organic synthesis, particularly in the preparation of other esters and aromatic compounds.
Biology: The compound’s ester linkage makes it a potential candidate for studying ester hydrolysis and enzyme-catalyzed reactions in biological systems.
Medicine: Research into benzoic acid derivatives has shown potential antimicrobial and antifungal properties, making this compound a compound of interest in pharmaceutical research .
Industry: In the industrial sector, this compound can be used as a flavoring agent, fragrance component, and in the production of polymers and resins .
Mecanismo De Acción
The mechanism of action of benzoic acid;hex-1-en-2-ol involves its interaction with biological molecules through its ester and aromatic functionalities. The ester group can undergo hydrolysis, releasing benzoic acid and hex-1-en-2-ol, which can further interact with cellular components. The benzoic acid moiety can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
Comparación Con Compuestos Similares
Benzoic acid, hex-2-en-1-ol: Another ester with a similar structure but different positional isomerism.
Benzoic acid, hex-1-en-3-ol: A compound with a different hydroxyl group position on the hexene chain.
Uniqueness: Benzoic acid;hex-1-en-2-ol is unique due to its specific ester linkage and the position of the hydroxyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific applications in synthesis and research .
Propiedades
Número CAS |
107820-27-9 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
benzoic acid;hex-1-en-2-ol |
InChI |
InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-3-4-5-6(2)7/h1-5H,(H,8,9);7H,2-5H2,1H3 |
Clave InChI |
NKIAKVYAFOZMFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
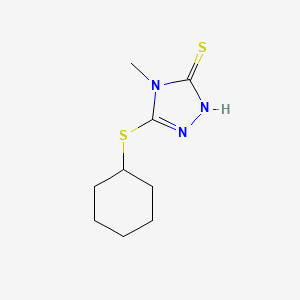
![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
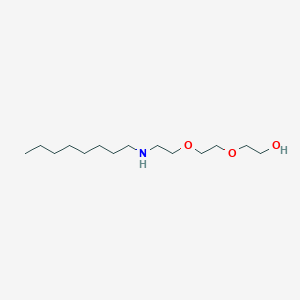
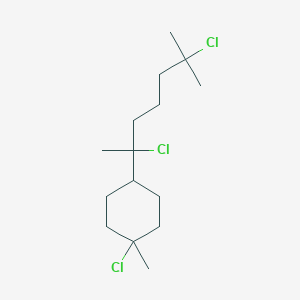


![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
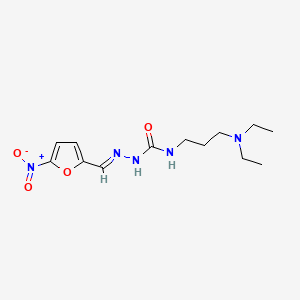


![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)

![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
